Ethylene glycol-d6
Overview
Description
Ethylene glycol-d6: is a deuterated form of ethylene glycol, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties .
Mechanism of Action
Target of Action
Ethylene glycol-d6, also known as (1,1,2,2-2H4)Ethane-1,2-(2H2)diol or 1,1,2,2-tetradeuterio-1,2-dideuteriooxyethane, is primarily used as a deuterated NMR solvent in NMR-based research and analyses
Biochemical Pathways
It has been used as a starting material for the synthesis of oxiran-d4 . In a broader context, ethylene glycol, the non-deuterated form, can be metabolized in organisms like Escherichia coli and Clostridium autoethanogenum
Pharmacokinetics
It is a liquid at room temperature with a density of 1.220 g/mL at 25 °C .
Result of Action
As a deuterated NMR solvent, this compound allows for the clear and precise analysis of other compounds in NMR spectroscopy
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethylene glycol-d6 typically involves the deuteration of ethylene glycol. This can be achieved through the reaction of ethylene glycol with deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of ethylene glycol and deuterium oxide through a reactor, with catalysts to speed up the reaction. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Ethylene glycol-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated glycolic acid or oxalic acid.
Reduction: It can be reduced to form deuterated ethylene.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Deuterated glycolic acid, oxalic acid.
Reduction: Deuterated ethylene.
Substitution: Deuterated ethylene derivatives.
Scientific Research Applications
Biology: In biological research, it is used to study metabolic pathways involving ethylene glycol and its derivatives. The deuterium labeling helps in tracing the metabolic fate of the compound.
Comparison with Similar Compounds
Ethylene glycol (C2H6O2): The non-deuterated form of Ethylene glycol-d6.
1,2-Dibromoethane (C2H4Br2): Another compound with similar molecular structure but different functional groups.
Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and other research applications. The presence of deuterium atoms reduces background signals and enhances the clarity of spectra, making it a valuable tool in scientific research.
Biological Activity
Ethylene glycol-d6 (EG-d6) is a deuterated form of ethylene glycol, commonly used in various chemical and biological applications. This article explores the biological activity of EG-d6, focusing on its pharmacokinetics, toxicity, and potential therapeutic uses, supported by relevant case studies and research findings.
This compound is characterized by its molecular formula and is primarily utilized as a solvent in chemical reactions, particularly in organic synthesis and analytical chemistry. Its deuterated nature allows for enhanced nuclear magnetic resonance (NMR) studies due to the reduced background signal from hydrogen atoms.
Pharmacokinetics and Toxicity
Absorption and Metabolism
EG-d6 is absorbed through the gastrointestinal tract when ingested. Once in the bloodstream, it undergoes metabolism primarily in the liver. The metabolic pathway involves conversion to glycolic acid, which can lead to metabolic acidosis—a significant concern in cases of overdose or poisoning.
Toxicological Profile
Research indicates that ethylene glycol, including its deuterated form, can cause severe toxicity characterized by:
- Metabolic Acidosis : High levels of EG lead to an increased anion gap metabolic acidosis due to the accumulation of glycolic acid and other metabolites .
- Renal Failure : Ethylene glycol is known to cause acute renal failure due to the precipitation of calcium oxalate crystals in renal tubules .
- Hematological Effects : Studies have shown that exposure to high doses can suppress bone marrow activity, leading to hematological abnormalities such as decreased leukocyte counts .
Case Studies
-
Acute Ethylene Glycol Intoxication
A notable case involved a 70-year-old male who presented with confusion and slurred speech after ingesting a high concentration of ethylene glycol. His treatment included hemodialysis, which effectively cleared EG from his system and resolved metabolic acidosis within 36 hours . -
Severe Poisoning with Minimal Sequelae
Another case highlighted a patient who ingested an extreme dose of ethylene glycol in a suicide attempt but survived with minimal long-term effects. This case emphasized the importance of timely intervention and appropriate treatment protocols .
Table 1: Summary of Biological Effects of this compound
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-1,2-dideuteriooxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCAIKOWRPUZTN-UFSLNRCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[2H])O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164570 | |
Record name | (1,1,2,2-2H4)Ethane-1,2-(2H2)diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15054-86-1 | |
Record name | 1,2-Ethane-1,1,2,2-d4-diol-d2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15054-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1,2,2-2H4)Ethane-1,2-(2H2)diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015054861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1,2,2-2H4)Ethane-1,2-(2H2)diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1,2,2-2H4]ethane-1,2-[2H2]diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethylene glycol-d6 in chemical synthesis?
A1: this compound serves as a valuable building block in synthesizing deuterated compounds. Specifically, it plays a crucial role in producing diethanolamine-d8, a precursor for creating deuterium-labeled spiromustine, a potential antitumor agent. [] This deuterated form of spiromustine is essential as an internal standard for mass spectrometry analysis, enabling accurate quantification of the drug in biological samples. []
Q2: How is this compound synthesized?
A2: While the provided abstracts don't detail the complete synthesis of this compound, one abstract mentions a "two-step synthesis... via isotope exchange of glycolic acid." [] This suggests a method where glycolic acid is subjected to conditions that promote deuterium exchange at specific positions, ultimately yielding this compound.
Q3: Why is deuterium labeling important in pharmaceutical research?
A3: Incorporating deuterium into drug molecules like spiromustine offers several advantages. Primarily, it creates an isotopically labeled version that can be distinguished from the non-labeled drug during mass spectrometry analysis. This allows for sensitive and accurate quantification of the drug in complex biological matrices. [] Additionally, deuterium labeling can sometimes alter the metabolic pathway of a drug, potentially leading to improved pharmacokinetic properties.
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